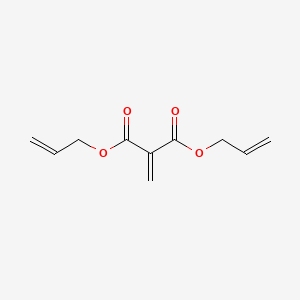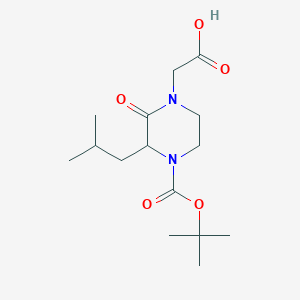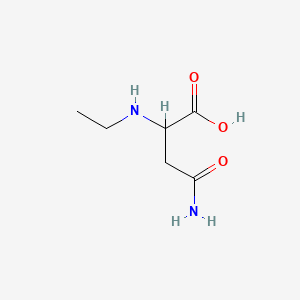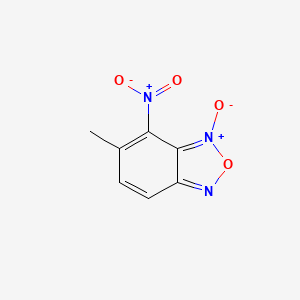![molecular formula C13H14N4O3 B14159435 Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate CAS No. 754185-05-2](/img/structure/B14159435.png)
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate is a synthetic organic compound that features an imidazole ring, a benzoate ester, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an α-keto carbon with amidines under oxidative conditions.
Coupling with Benzoate Ester: The imidazole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Substitution: The amino group on the imidazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazolones.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of functional materials such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole-containing compounds .
Properties
CAS No. |
754185-05-2 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl 4-[(4-amino-1H-imidazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-13(19)8-3-5-9(6-4-8)17-12(18)10-11(14)16-7-15-10/h3-7H,2,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ZPANSPSBXVQMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)








![5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14159418.png)
